molecular formula C15H24O3 B12692950 Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate CAS No. 83878-03-9

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate

Cat. No.: B12692950
CAS No.: 83878-03-9
M. Wt: 252.35 g/mol
InChI Key: QYIMRQXWCAWAMM-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through Diels-Alder reactions or other cyclization methods.

    Functional Group Addition: The addition of acetyl, methyl, and propyl groups to the cyclohexene ring is achieved through various organic reactions such as Friedel-Crafts acylation and alkylation.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the functional groups attached to the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with cellular receptors to modulate biological responses.

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate can be compared with similar compounds such as:

    Ethyl 1-acetyl-4-methylcyclohex-3-ene-1-carboxylate: Lacks the propyl group, resulting in different chemical properties and reactivity.

    Mthis compound: Contains a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.

    Propyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate: Contains a propyl ester, leading to variations in its chemical behavior and applications.

Properties

CAS No.

83878-03-9

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

ethyl 1-acetyl-4-methyl-6-propylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H24O3/c1-5-7-13-10-11(3)8-9-15(13,12(4)16)14(17)18-6-2/h8,13H,5-7,9-10H2,1-4H3

InChI Key

QYIMRQXWCAWAMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=CCC1(C(=O)C)C(=O)OCC)C

Origin of Product

United States

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